molecular formula C15H26N6O9 B14247493 Glycyl-L-serylglycylglycyl-L-alanyl-L-serine CAS No. 405140-71-8

Glycyl-L-serylglycylglycyl-L-alanyl-L-serine

Cat. No.: B14247493
CAS No.: 405140-71-8
M. Wt: 434.40 g/mol
InChI Key: IVKPUWORSKJFKE-CIUDSAMLSA-N
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Description

Glycyl-L-serylglycylglycyl-L-alanyl-L-serine is a peptide compound composed of multiple amino acids, including glycine, serine, and alanine. This compound is characterized by its unique sequence and structure, which contribute to its specific chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-serylglycylglycyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-serylglycylglycyl-L-alanyl-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Glycyl-L-serylglycylglycyl-L-alanyl-L-serine has various applications in scientific research:

Mechanism of Action

The mechanism of action of Glycyl-L-serylglycylglycyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymatic activity, alter gene expression, or influence cell signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-serylglycylglycyl-L-alanyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its longer peptide chain and the presence of multiple glycine residues differentiate it from simpler dipeptides, making it a valuable compound for various research applications .

Properties

CAS No.

405140-71-8

Molecular Formula

C15H26N6O9

Molecular Weight

434.40 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C15H26N6O9/c1-7(13(27)21-9(6-23)15(29)30)19-12(26)4-17-11(25)3-18-14(28)8(5-22)20-10(24)2-16/h7-9,22-23H,2-6,16H2,1H3,(H,17,25)(H,18,28)(H,19,26)(H,20,24)(H,21,27)(H,29,30)/t7-,8-,9-/m0/s1

InChI Key

IVKPUWORSKJFKE-CIUDSAMLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)CN

Origin of Product

United States

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